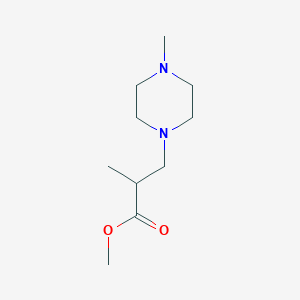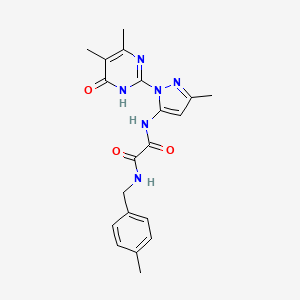![molecular formula C10H11N5O2 B2910956 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid CAS No. 1211487-42-1](/img/structure/B2910956.png)
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The process involves union of a great number of potential synthetic substances consistently in laboratories around the world . The synthesis starts from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in terms of the biological activities they can exhibit. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .作用机制
Target of Action
Compounds with similar structures have been reported to exhibit significant α-glucosidase inhibition activity and potent anticancer activity against a549 (human lung carcinoma) and mcf-7 (human breast cancer) cell lines .
Mode of Action
Similar compounds have been reported to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, and exhibit anticancer activity, presumably by interacting with cellular targets and inducing apoptosis .
Biochemical Pathways
Its anticancer activity suggests it may also influence cell cycle regulation and apoptosis pathways .
Pharmacokinetics
The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant α-glucosidase inhibition activity and potent anticancer activity against certain cell lines . These effects suggest that the compound may alter cellular metabolism and induce cell death in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid in lab experiments is its unique mechanism of action, which allows researchers to study the function of specific neurotransmitter receptors. This compound is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using this compound is that it has not been extensively studied in vivo, and its long-term effects on biological systems are not well understood.
未来方向
There are a range of future directions for research on 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid, including further studies on its mechanism of action and its potential use in drug discovery. This compound could also be studied for its potential therapeutic effects in various neurological and psychiatric disorders. Additionally, future studies could focus on developing more potent and selective this compound analogs that could be used as research tools or potential drug candidates.
合成方法
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-dichloropyridazine with sodium azide to form 2-azido-6-chloropyridazine. This compound is then reacted with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form 6-chloro-3-(1,3-diphenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to form this compound.
科学研究应用
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid has been studied for its potential use in a range of scientific research applications. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have a unique mechanism of action that makes it useful for studying the function of certain neurotransmitter receptors. This compound has also been studied for its potential use in drug discovery, as it has been found to interact with a range of biological targets.
属性
IUPAC Name |
6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-10(17)9-12-11-7-3-4-8(13-15(7)9)14-5-1-2-6-14/h3-4H,1-2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNLTUXVRDHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)


![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)

![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)

![1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea](/img/structure/B2910887.png)
![6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2910888.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione](/img/structure/B2910889.png)

![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)